molecular formula C25H22FN3O5 B2431650 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide CAS No. 899908-55-5

4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B2431650
CAS No.: 899908-55-5
M. Wt: 463.465
InChI Key: VVNZTFGBZLQZRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a fluorophenyl group, and a furan ring. These groups are common in many pharmaceuticals and could suggest potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a fluorophenyl group, and a furan ring. The fluorophenyl group would likely contribute to the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of a fluorophenyl group could increase its lipophilicity, while the quinazolinone and furan groups could contribute to its reactivity .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) details a compound with a similar structure showing high affinity and effectiveness as an orally active h-NK(1) receptor antagonist. This suggests potential applications in treating conditions like emesis and depression.

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized derivatives bearing similar structural components, revealing significant antioxidant activity. Additionally, these compounds exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating potential applications in cancer therapy.

Structural and Vibrational Properties

Research by Sun et al. (2021) focused on the synthesis and structural analysis of a compound closely related to the queried chemical. Their study provides insights into the molecular and crystal structure, which are crucial for understanding the compound's properties and potential applications.

Antimicrobial Properties

A study by Desai et al. (2013) synthesized fluorine-containing derivatives with similar structures, showing notable in vitro antimicrobial potency against various bacterial and fungal strains. This suggests possible applications in developing new antimicrobial agents.

Anticonvulsant Activity

Kamiński et al. (2015) explored the anticonvulsant potential of compounds with structural similarities, showing broad spectra of activity across different seizure models (Kamiński et al., 2015). This indicates potential use in developing new antiepileptic drugs.

Tyrosinase Inhibition

A study by Dige et al. (2019) synthesized new derivatives showing potent inhibitory effects on the tyrosinase enzyme. This finding is significant for applications in treating disorders related to melanin formation, like hyperpigmentation.

Anti-Tumor Properties

A similar compound demonstrated a broad spectrum of anti-cancer activity in various tumor cell lines, as studied by Huang et al. (2012). The compound's mechanism was associated with inhibition of ERK1/2 phosphorylation, suggesting its potential as an anti-cancer agent.

Stability Under Stress Conditions

Gendugov et al. (2021) investigated the stability of a related compound under stress conditions, finding it stable against UV radiation, high temperature, and oxidants, but unstable in hydrolytic environments (Gendugov et al., 2021). This information is crucial for the development and storage of pharmaceuticals containing such compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one with furan-2-carbaldehyde followed by the reaction with butanoyl chloride. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one", "furan-2-carbaldehyde", "butanoyl chloride", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)quinazoline-3(4H)-one with furan-2-carbaldehyde in the presence of acetic acid to yield the intermediate 1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)furan-2-carbaldehyde.", "Step 2: Reaction of the intermediate with butanoyl chloride in the presence of triethylamine and dichloromethane to yield the intermediate 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide.", "Step 3: Reaction of the intermediate with ethyl chloroformate and ammonia in the presence of dichloromethane and triethylamine to yield the final product 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide." ] }

CAS No.

899908-55-5

Molecular Formula

C25H22FN3O5

Molecular Weight

463.465

IUPAC Name

4-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C25H22FN3O5/c26-18-11-9-17(10-12-18)22(30)16-29-21-7-2-1-6-20(21)24(32)28(25(29)33)13-3-8-23(31)27-15-19-5-4-14-34-19/h1-2,4-7,9-12,14H,3,8,13,15-16H2,(H,27,31)

InChI Key

VVNZTFGBZLQZRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CCCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

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